2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 302551-41-3
VCID: VC2420118
InChI: InChI=1S/C16H16O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h6-7H,2-5,8H2,1H3,(H,17,18)
SMILES: CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)O
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid

CAS No.: 302551-41-3

Cat. No.: VC2420118

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid - 302551-41-3

Specification

CAS No. 302551-41-3
Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
IUPAC Name 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetic acid
Standard InChI InChI=1S/C16H16O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h6-7H,2-5,8H2,1H3,(H,17,18)
Standard InChI Key NLSCDENFKALNMR-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)O
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid belongs to the broader family of benzochromenone compounds, which have garnered considerable attention in medicinal chemistry. The compound is registered in chemical databases with the unique identifier CAS 302551-41-3 and has been cataloged in PubChem with the CID 717832 . This organic compound contains a characteristic benzochromenone scaffold with specific functional group modifications that distinguish it from other related derivatives. The molecular structure features a tetrahydrobenzochromenone core with a methyl group at the 4-position, a carbonyl group at the 6-position, and an oxyacetic acid moiety at the 3-position . This specific arrangement of functional groups contributes to the compound's chemical properties and potential biological activities.

SupplierContact InformationLocationProduct List Advantage
Aromsyn Co., Ltd.+86-0571-85585865, +8613336024896, CB@aromsyn.comChina58
J & K SCIENTIFIC LTD.010-82848833, 400-666-7788, jkinfo@jkchemical.comChina76

This information is valuable for researchers seeking to obtain the compound for experimental work without undertaking synthesis.

Compound IDStructural FeaturesBiological ActivityReference
Compound 1fSpecific alkyl substitutionPDE2 inhibitory activity (IC₅₀ = 3.67 ± 0.47 μM)
Compound 134-Br substitution, n=3Antiviral activity against HCMV (EC₅₀ = 2.19 μM)
Compound 154-Br substitution, n=6Antiviral activity against HCMV (EC₅₀ = 0.8-1.79 μM)

While these compounds differ from 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid in their specific structural features, they provide valuable insights into the potential biological activities that may be associated with the benzochromenone scaffold.

Analytical Characterization and Identification

The accurate identification and characterization of 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid are essential for research purposes. Based on standard practices in chemical analysis, several analytical techniques would typically be employed for the characterization of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for confirming the structure of this compound. Both ¹H-NMR and ¹³C-NMR would provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively. Key expected features would include signals from the methyl group at the 4-position, the oxyacetic acid moiety, and the protons in the tetrahydro portion of the benzochromenone scaffold.

Infrared (IR) spectroscopy would be useful for identifying functional groups, with characteristic absorption bands expected for the carbonyl group at the 6-position (typically around 1700-1750 cm⁻¹) and the carboxylic acid group (broad O-H stretch around 3000-3500 cm⁻¹ and C=O stretch around 1700-1725 cm⁻¹). Mass spectrometry would provide confirmation of the molecular weight (expected [M+H]⁺ ion at m/z 289.29) and potentially reveal fragmentation patterns characteristic of the benzochromenone scaffold.

Chemical Database Information

The compound has been registered in chemical databases with specific identifiers that facilitate its unambiguous identification. These include:

  • CAS Registry Number: 302551-41-3

  • PubChem CID: 717832

  • MFCD Number: MFCD01847418

These identifiers are critical for researchers seeking to locate or reference this compound in scientific literature and databases. The compound was first registered in PubChem on July 8, 2005, with the most recent modification dated April 5, 2025 , which appears to be a future date relative to the current date (April 9, 2025).

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